4-chloro-6-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCZSVDWDNQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Chloro 6 Methyl 2h Chromen 2 One and Analogues
Conventional Synthetic Routes to the Chromen-2-one Core
The synthesis of the chromen-2-one (coumarin) core traditionally relies on several named reactions, which often involve the condensation of phenols with various reagents under specific conditions.
Condensation Reactions Involving Phenolic Precursors
The Pechmann condensation is a cornerstone for coumarin (B35378) synthesis, reacting a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net For instance, 4-methylphenol (p-cresol) can be reacted with ethyl 4-chloroacetoacetate using concentrated sulfuric acid at low temperatures (0°C to -5°C) to yield 4-(chloromethyl)-6-methyl-2H-chromen-2-one. The reaction mixture is typically stirred overnight and then poured into ice water to precipitate the product, which is then purified by recrystallization.
Other classical methods for constructing the chromen-2-one skeleton include the Knoevenagel condensation, Perkin reaction, Kostanecki-Robinson reaction, Reformatsky, and Wittig reactions. researchgate.netasianpubs.orgnih.gov However, these conventional methods often require harsh conditions, such as high temperatures and the use of stoichiometric amounts of mineral acids or toxic reagents, which can lead to low yields and poor substituent tolerance. asianpubs.org
Specific Preparations of 6-Chloro-4-methyl-2H-chromen-2-one
The synthesis of 6-chloro-4-methyl-2H-chromen-2-one can be achieved through the chlorination of 6-hydroxy-4-methyl-2H-chromen-2-one. One method involves treating the hydroxyl starting material with phosphoryl chloride (POCl₃) in ethanol (B145695). mdpi.comresearchgate.net This reaction transforms the hydroxyl group into a chlorine atom, affording the desired product. researchgate.net Another approach involves the reaction of 4-chlororesorcinol (B43231) with ethyl acetoacetate (B1235776) in the presence of concentrated sulfuric acid. ijpcbs.com The resulting 6-chloro-4-methyl-7-hydroxycoumarin can then be further modified. ijpcbs.com
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscialert.net This technique has been successfully applied to the synthesis of various chromen-2-one derivatives. nih.govproquest.comnih.govtandfonline.com
For example, the synthesis of 6-hydrazinyl-4-methyl-2H-chromen-2-one from 6-chloro-4-methyl-2H-chromen-2-one and hydrazine (B178648) hydrate (B1144303) can be performed under microwave irradiation, yielding the pure product in 97% yield. nih.gov Similarly, multicomponent reactions (MCRs) to produce complex coumarin derivatives have been efficiently carried out using microwave assistance. nih.govproquest.com The use of microwave irradiation in the Vilsmeier-Haack reaction has also been reported for the synthesis of substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones from coumarin precursors. researchgate.net
Green Chemistry Principles in Chromen-2-one Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for chromen-2-ones, aligning with the principles of green chemistry. researchgate.net These approaches aim to minimize waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govresearchgate.net
Key strategies include:
Solvent-free reactions: Performing reactions under solvent-free conditions, often using grinding techniques with a mortar and pestle, has been shown to be an efficient method for Pechmann condensations. researchgate.net
Use of greener catalysts: Researchers have explored the use of recyclable and less toxic catalysts. Examples include ZrOCl₂·8H₂O, pyridine-2-carboxylic acid (P2CA), and biogenic ZnO nanoparticles. asianpubs.orgnih.gov P2CA, for instance, has been used as a dual acid-base catalyst in a water-ethanol mixture for the one-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, achieving high yields and demonstrating good recyclability. nih.gov
One-pot synthesis: Multicomponent reactions (MCRs) that allow for the synthesis of complex molecules in a single step are inherently greener as they reduce the number of synthetic steps and purification procedures.
Multicomponent Reaction (MCR) Strategies for Complex Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the reactants. tandfonline.comnih.govchimicatechnoacta.ru This approach is particularly valuable for generating libraries of structurally diverse compounds. tandfonline.com
Several MCRs have been developed for the synthesis of complex chromen-2-one derivatives. For instance, a one-pot, three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides in the presence of a base under ultrasonic irradiation has been used to synthesize thiazolyl-coumarins. nih.govfrontiersin.org Another example is the synthesis of 2-oxo-1,2-diphenylethylidene hydrazinyl thiadiazinyl-2H-chromen-2-ones through the reaction of benzil, thiocarbohydrazide, and substituted 3-(2-bromoacetyl)-2H-chromen-2-ones. tandfonline.comresearchgate.net These MCRs often offer advantages such as shorter reaction times, milder conditions, and higher yields compared to traditional multi-step syntheses. rsc.org
Synthesis of Key Intermediates for Derivatization
The synthesis of versatile intermediates is crucial for the subsequent elaboration into a wide range of functionalized chromen-2-one derivatives.
6-hydrazinyl-4-methyl-2H-chromen-2-one: This intermediate can be prepared by reacting 6-chloro-4-methyl-2H-chromen-2-one with hydrazine hydrate. nih.gov The reaction can be carried out conventionally by refluxing in ethanol with triethylamine (B128534) or more efficiently under microwave irradiation. nih.gov This hydrazinyl derivative serves as a key building block for synthesizing various heterocyclic systems attached to the coumarin core. nih.govresearchgate.net
4-(bromomethyl)-6-methyl-2H-chromen-2-one: This reactive intermediate is typically synthesized by the bromination of the methyl group at the 4-position of a corresponding coumarin. One method involves reacting 4,6-dimethyl-2H-chromen-2-one with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. dvpublication.com Another approach is the direct bromination using bromine in a suitable solvent. The resulting bromomethyl compound is a versatile electrophile used in nucleophilic substitution reactions to introduce a variety of functional groups. bohrium.comnih.gov
Below is a data table summarizing the synthesis of these key intermediates:
| Intermediate | Starting Material(s) | Reagent(s) | Method | Yield | Reference(s) |
| 6-hydrazinyl-4-methyl-2H-chromen-2-one | 6-chloro-4-methyl-2H-chromen-2-one | Hydrazine hydrate, Triethylamine, Ethanol | Conventional (Reflux) | 85% | nih.gov |
| 6-hydrazinyl-4-methyl-2H-chromen-2-one | 6-chloro-4-methyl-2H-chromen-2-one | Hydrazine hydrate | Microwave | 97% | nih.gov |
| 4-(bromomethyl)-6-methyl-2H-chromen-2-one | 4,6-dimethyl-2H-chromen-2-one | N-Bromosuccinimide, Benzoyl peroxide | Conventional (Reflux) | - | dvpublication.com |
| 4-(bromomethyl)-6-methyl-2H-chromen-2-one | 4-methyl-2H-chromen-2-one | Bromine, Ether | Conventional | 65-80% |
Advanced Chemical Derivatization and Structural Modification of 4 Chloro 6 Methyl 2h Chromen 2 One
Introduction of Novel Functional Groups
The reactivity of the 4-chloro-6-methyl-2H-chromen-2-one core allows for the introduction of a diverse array of functional groups. The chlorine atom at the C-4 position is a key site for nucleophilic substitution, enabling the attachment of various moieties. For instance, the chloromethyl group can be substituted by nucleophiles like amines, thiols, or alcohols to create new derivatives. Additionally, the coumarin (B35378) ring system can undergo reactions such as oxidation to introduce further functional groups.
The introduction of different substituents at various positions on the coumarin ring has been explored to modulate its biological activity. For example, the placement of a large group at the C-4 position and smaller groups at the C-6 and C-7 positions has been shown to favor the inhibition of certain enzymes like MAO-A. scienceopen.com Conversely, substituting the C-3, C-6, and C-7 positions with large groups and the C-4 and C-8 positions with smaller groups has been found to be advantageous for inhibiting MAO-B. scienceopen.com
Formation of Schiff Base Derivatives
Schiff bases, characterized by the imine or azomethine (-C=N-) functional group, are a significant class of compounds with broad applications. The synthesis of Schiff base derivatives of this compound typically involves the condensation of an aldehyde or ketone with a primary amine.
For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde can be reacted with various substituted anilines in a suitable solvent like rectified spirit to yield a series of 4-chloro-(3-substituted-phenylimino)-methyl-[2H]-chromene-2-one Schiff bases. researchgate.netresearchgate.net These reactions are often catalyzed by acid. nih.gov Similarly, novel Schiff bases have been synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with compounds like N1,N1-bis(2-chloroethyl)naphthalene-1,4-diamine. sciensage.info The formation of the characteristic imine bond is a key indicator of a successful reaction and can be confirmed using spectroscopic techniques such as IR and NMR. nih.govsciensage.info These derivatives have shown potential in various biological applications, including antimicrobial and anticancer activities. sciensage.infod-nb.info
Synthesis of Triazole Hybrid Compounds
The integration of a triazole ring into the coumarin framework has emerged as a promising strategy in medicinal chemistry. semanticscholar.org The most common approach for synthesizing these hybrid compounds is the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), often referred to as "click chemistry". semanticscholar.orgmdpi.com
This versatile reaction allows for the linkage of a coumarin moiety to a triazole ring through various positions. For instance, a 4-azidomethyl coumarin can react with a terminal alkyne to form a 1,2,3-triazole derivative. semanticscholar.org In another approach, an O-propargylated coumarin can undergo a cycloaddition reaction with an azide (B81097) to yield the desired triazole hybrid. scielo.org.mxacs.org The reaction conditions are generally mild, and microwave irradiation has been employed to accelerate the synthesis. scielo.org.mx These coumarin-triazole conjugates have been investigated for a range of biological activities, including anticancer and antidiabetic properties. mdpi.comnih.gov
Incorporation of Other Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Thiazole (B1198619), Oxadiazole, Pyrazole)
Beyond triazoles, the this compound scaffold has been functionalized with a variety of other heterocyclic rings to create novel hybrid molecules with potentially enhanced biological activities.
Pyrimidine: Pyrimidine derivatives can be introduced, for example, through nucleophilic substitution of the 4-chloro group. researchgate.net
Thiazole: Thiazole-containing coumarins have been synthesized and evaluated for their biological potential. chula.ac.thconicet.gov.ar For instance, a 2,4-diaminothiazole-5-carbonyl moiety has been attached to the coumarin skeleton. mdpi.com
Oxadiazole: Coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues have been synthesized and explored for their antioxidant properties. mdpi.com
Pyrazole (B372694): Coumarin derivatives incorporating a pyrazole ring have been investigated as potential antidiabetic agents. mdpi.com
The synthesis of these hybrid compounds often involves multi-step reaction sequences, starting with the functionalization of the coumarin core to introduce a suitable reactive handle for the subsequent cyclization or coupling reaction to form the desired heterocyclic ring.
Strategic Halogenation and Alkylation (e.g., 4-halomethyl, 6-chloro-4-(4-methylphenoxymethyl))
Strategic halogenation and alkylation of the this compound framework are key methods for creating a diverse library of derivatives.
Halogenation: The introduction of halogen atoms at specific positions of the coumarin ring can significantly influence the molecule's properties. For instance, the use of N-halosuccinimides (NCS for chlorination, NBS for bromination) in the presence of a copper catalyst allows for the regioselective halogenation of coumarins. d-nb.info The bromination of 4-methylcoumarin (B1582148) derivatives can be achieved using NBS with a radical initiator like AIBN. clockss.org
Alkylation: The 4-chloromethyl group is a versatile handle for introducing various alkyl and aryl groups through substitution reactions. For example, 4-chloromethyl-6-methyl-2H-chromen-2-one can be synthesized from 4-chloro-m-cresol. google.com This intermediate can then be reacted with phenols, such as 4-methylphenol, in the presence of a base like potassium carbonate to yield 4-aryloxymethylcoumarin derivatives, for instance, 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. nih.gov
These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which can impact its biological activity and pharmacokinetic profile.
Synthesis of Metal Complexes for Biological Activity Modulation
The coordination of metal ions to coumarin-based ligands can significantly enhance or modify their biological properties. frontiersin.orgnih.gov Coumarin derivatives, including those of this compound, can act as chelating agents, forming stable complexes with various transition metals such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). bohrium.comtsijournals.com
The synthesis of these metal complexes typically involves reacting the coumarin derivative ligand with a metal salt, often a chloride or nitrate, in a suitable solvent like ethanol (B145695). bohrium.comtsijournals.com The resulting complexes are often characterized by techniques such as elemental analysis, IR spectroscopy, and magnetic susceptibility measurements to determine their stoichiometry and geometry. researchgate.net For example, complexes of 3-[{3-(3'-chloro)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromen-2-one with several 3d transition metals have been synthesized and characterized. tsijournals.com
Data Tables
Table 1: Examples of this compound Derivatives and their Synthetic Approaches
| Derivative Class | Synthetic Method | Starting Materials | Key Reagents | Reference |
| Schiff Bases | Condensation | 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, Substituted anilines | Rectified spirit | researchgate.netresearchgate.net |
| Triazole Hybrids | Click Chemistry (CuAAC) | O-propargylated coumarin, Azide | Copper(I) catalyst | scielo.org.mxacs.org |
| Thiazole Hybrids | Multi-step synthesis | Functionalized coumarin | Thioamide or thiourea (B124793) derivatives | chula.ac.thconicet.gov.ar |
| 4-Aryloxymethylcoumarins | Nucleophilic Substitution | 4-chloromethyl-6-methyl-2H-chromen-2-one, Phenols | Potassium carbonate | nih.gov |
| Metal Complexes | Complexation | Coumarin derivative ligand, Metal salt | Ethanol | bohrium.comtsijournals.com |
Spectroscopic and Crystallographic Characterization of 4 Chloro 6 Methyl 2h Chromen 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of 4-chloro-6-methyl-2H-chromen-2-one, the signals for the aromatic protons typically appear in the downfield region, while the methyl protons are found in the upfield region. For instance, in a derivative, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, the aromatic methine signals were observed as four sets of doublet of doublets at δ 8.36, 7.41, 7.23, and 6.91 ppm, and two sets of doublet of doublets of doublets at δ 7.74 and 7.45 ppm. ceon.rs The methyl protons of the 6-methyl group in similar coumarin (B35378) structures typically resonate around δ 2.3-2.9 ppm. ijpcbs.com
The ¹³C NMR spectrum provides information on the carbon framework. In a related compound, 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one, the ethyl fragment showed signals at 15.29 ppm (methyl) and 33.85 ppm (methylene). researchgate.net For coumarin derivatives, the carbonyl carbon of the lactone ring (C-2) typically appears significantly downfield.
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often used to establish the connectivity between protons and carbons, confirming the structural assignments. ceon.rs For example, NOESY correlations can reveal the spatial orientation of different parts of the molecule, such as the relationship between substituents and the coumarin core. ceon.rs
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Note: This table is a representative example based on data from similar coumarin structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-2 | - | ~160-162 |
| C-3 | ~6.5 | ~115-120 |
| C-4 | - | ~145-150 |
| C-4a | - | ~118-122 |
| C-5 | ~7.5-7.8 (d) | ~125-130 |
| C-6 | - | ~130-135 |
| 6-CH₃ | ~2.4 (s) | ~20-22 |
| C-7 | ~7.3-7.5 (d) | ~115-120 |
| C-8 | ~7.2-7.4 (s) | ~118-122 |
| C-8a | - | ~152-155 |
Data is illustrative and can vary based on the specific derivative and solvent used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the most characteristic absorption band is that of the lactone carbonyl group (C=O) of the α-pyrone ring. This typically appears as a strong absorption in the region of 1670-1750 cm⁻¹.
Other significant IR absorption bands include:
C=C stretching: Aromatic and pyrone ring C=C stretching vibrations are observed in the 1450-1620 cm⁻¹ region.
C-O stretching: The C-O-C stretching of the lactone ring usually appears between 1200 and 1300 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibration is typically found in the fingerprint region, around 700-800 cm⁻¹.
C-H stretching: Aromatic and methyl C-H stretching vibrations are observed above 3000 cm⁻¹ and around 2850-2960 cm⁻¹, respectively.
For example, in a derivative, 6-chloro-8-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-hydroxy-4-methyl-2H-chromen-2-one, the IR spectrum showed characteristic peaks at 1684.99 cm⁻¹ (C=O ketone), 1491.77 cm⁻¹ (Ar C=C), 1231.40 cm⁻¹ (C-O-C), and 740.36 cm⁻¹ (C-Cl). ijpcbs.com
Table 2: Typical IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Lactone C=O | Stretching | 1670 - 1750 |
| Aromatic C=C | Stretching | 1450 - 1620 |
| Lactone C-O-C | Stretching | 1200 - 1300 |
| C-Cl | Stretching | 700 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₁H₉ClO₂. nih.gov Its calculated molecular weight is approximately 208.64 g/mol . nih.gov
Upon ionization in the mass spectrometer, the molecule will form a molecular ion peak (M⁺). The presence of chlorine is often indicated by a characteristic isotopic pattern, with the (M+2)⁺ peak being about one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
The fragmentation of coumarin derivatives often involves the cleavage of the lactone ring and the loss of substituents. For instance, a common fragmentation pathway is the loss of a CO molecule. In a related compound, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, fragmentation involved the cleavage of the amide bond, generating a characteristic 4-methyl-2-oxo-2H-chromen-7-aminium cation with an m/z of 176. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Coumarin derivatives are known to be fluorescent, and their UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these absorption bands are influenced by the substituents on the coumarin ring.
For this compound, the UV-Vis spectrum would be expected to show absorption maxima in the UV region, characteristic of the chromen-2-one chromophore. The substitution pattern, including the chloro and methyl groups, will influence the exact wavelengths of maximum absorption (λmax). Generally, coumarins exhibit strong absorption bands between 250 and 400 nm. mdpi.com
Single Crystal X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. hzdr.de This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. hzdr.de
X-ray diffraction studies on coumarin derivatives reveal that the coumarin ring system is generally planar or nearly planar. For example, the molecule of 4,6-dimethyl-2H-chromen-2-one was found to have a planar structure. researchgate.net In 6-methoxy-4-methyl-2H-chromen-2-one, the entire molecule is approximately planar. researchgate.net
Deviations from planarity can occur, particularly with bulky substituents. The bond lengths and angles within the this compound molecule would be expected to be consistent with the hybridization of the atoms. For instance, the C-Cl bond length is typically around 1.76 Å for a sp³ hybridized carbon. Significant deviations in bond angles can be observed due to ring strain or steric hindrance from substituents. nih.gov
Table 3: Illustrative Crystallographic Data for a Coumarin Derivative Note: This table is a representative example based on data from similar coumarin structures.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | ~15.3 | nih.gov |
| b (Å) | ~6.9 | nih.gov |
| c (Å) | ~14.9 | nih.gov |
| β (°) | ~116.9 | nih.gov |
| Z | 4 | researchgate.netnih.gov |
In the solid state, molecules of this compound and its derivatives are held together by various intermolecular forces. These interactions dictate the crystal packing and influence the physical properties of the compound.
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, derivatives with hydroxyl or amino groups can form significant intermolecular hydrogen bonds. Weak C-H···O hydrogen bonds are also commonly observed, linking molecules into chains or more complex networks. researchgate.netnih.gov
Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as oxygen or nitrogen, on an adjacent molecule.
π-π Stacking: The planar aromatic and pyrone rings of the coumarin system can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice. Centroid-centroid distances for such interactions are typically in the range of 3.5 Å. nih.gov
For instance, the crystal structure of 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one is stabilized by intermolecular C—H···O and C—H···Cl hydrogen bonds. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mjcce.org.mk By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal as a whole), a unique surface is generated for each molecule. The properties of this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, provide a detailed picture of the close contacts between neighboring molecules.
The dnorm is a key parameter derived from the Hirshfeld surface, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.
In the study of various chromen-2-one derivatives, Hirshfeld surface analysis has been instrumental in elucidating the nature and extent of intermolecular forces. For instance, in the crystal structure of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, H⋯H and H⋯O/O⋯H contacts were found to be the most significant, contributing 46.7% and 24.2% respectively to the crystal packing. nih.gov Similarly, for 2-oxo-2H-chromen-4-yl 4-bromobenzoate, the major interactions were identified as O⋯H/H⋯O (23.6%), H⋯H (22.4%), and C⋯H/H⋯C (21%). iucr.org
The analysis of a benzohydrazide (B10538) derivative revealed that H⋯H (45.7%) and H⋯C/C⋯H (20.2%) contacts were the most prominent. iucr.org These examples highlight the utility of Hirshfeld surface analysis in providing a detailed and quantitative understanding of the supramolecular architecture of chromen-2-one derivatives, which is crucial for correlating their solid-state structure with their physicochemical properties.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Coumarin Derivatives
| Compound | H⋯H (%) | O⋯H/H⋯O (%) | C⋯H/H⋯C (%) | C⋯C (%) | Other (%) | Reference |
| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | 46.7 | 24.2 | 16.7 | 7.6 | 4.8 | nih.gov |
| 2-oxo-2H-chromen-4-yl 4-bromobenzoate | 22.4 | 23.6 | 21.0 | - | 33.0 (Br contacts) | iucr.org |
| (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate | 45.7 | 9.4 | 20.2 | 6.4 | 18.3 (Cl⋯H, C⋯N) | iucr.org |
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a cornerstone technique for the characterization of new chemical compounds, providing quantitative information about the percentage of each element present in a sample. This method is crucial for confirming the empirical formula of a synthesized compound and assessing its purity. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition and high purity of the sample. nih.govresearchgate.net
For derivatives of this compound, elemental analysis is routinely employed to validate the successful synthesis and purification of the target molecules. For example, in the synthesis of various 2H-chromen-2-one and imine derivatives, the experimentally found elemental compositions were in good agreement with the calculated values, confirming the structures of the synthesized compounds. researchgate.neteurjchem.com
The following table presents data from the elemental analysis of several chromen-2-one derivatives, illustrating the application of this technique in confirming their molecular formulas.
Table 2: Elemental Analysis Data for Selected Chromen-2-one Derivatives
| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) | Reference |
| 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-chloro-2H-chromen-2-one | C₁₁H₇ClN₄O₂S | Calculated | 44.83 | 2.39 | 19.01 | nih.gov |
| Found | 44.76 | 2.36 | 19.06 | nih.gov | ||
| (E)-3-(((4-(bis(2-chloroethyl)amino)naphthalen-1-yl)imino)methyl)-4-chloro-2H-chromen-2-one derivative | C₂₆H₂₃Cl₃N₂O₂ | Calculated | 58.49 | 4.69 | 6.20 | sciensage.info |
| Found | 57.07 | 5.09 | 9.48 | sciensage.info | ||
| A 2H-chromen-2-one derivative | CHNO | Calculated | 70.02 | 5.88 | 5.44 | researchgate.net |
| Found | 70.12 | 5.92 | 5.48 | researchgate.net | ||
| A chloro-substituted 2H-chromen-2-one derivative | C₁₃H₈ClNO | Calculated | 67.39 | 4.35 | 6.05 | researchgate.net |
| Found | 67.34 | 4.32 | 6.01 | researchgate.net |
Computational Chemistry and in Silico Investigations
Density Functional Theory (DFT) Calculations for Electronic and Photophysical Properties
Density Functional Theory (DFT) has become a standard tool for investigating the electronic and photophysical properties of organic molecules. informaticsjournals.co.in For coumarin (B35378) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, provide a deep understanding of their molecular structure and reactivity. informaticsjournals.co.inresearchgate.net These computational methods can accurately predict geometric parameters, the distribution of frontier molecular orbitals, and various reactivity descriptors. researchgate.netchristuniversity.in
A crucial first step in any DFT study is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). researchgate.net This process calculates the optimal bond lengths, bond angles, and dihedral angles. For coumarin systems, the core 2H-chromen-2-one structure is generally planar. nih.govresearchgate.net The optimized geometry provides the foundation for all subsequent property calculations. The calculated parameters are often in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction, validating the computational model. eurjchem.com
Below is a table showing typical calculated bond lengths and angles for a coumarin ring system, based on studies of similar derivatives.
| Parameter | Bond/Atoms | Typical Value (DFT) |
| Bond Length | C2=O10 | ~1.20 Å |
| C2-O1 | ~1.37 Å | |
| C3=C4 | ~1.36 Å | |
| C4-C4a | ~1.46 Å | |
| C8a-O1 | ~1.38 Å | |
| Bond Angle | O1-C2-C3 | ~117° |
| C2-C3-C4 | ~122° | |
| C3-C4-C4a | ~120° | |
| Dihedral Angle | C4-C4a-C5-C6 | ~0° / ~180° |
| O1-C2-C3-C4 | ~0° / ~180° |
This table presents illustrative data from DFT studies on related coumarin compounds to show representative values.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. eurjchem.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. informaticsjournals.co.inresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For coumarin derivatives, these orbitals are typically distributed across the π-conjugated system of the chromenone core. semanticscholar.org
| Parameter | Energy (eV) - Vacuum | Energy (eV) - DMSO |
| HOMO | -6.5 to -7.0 | -6.4 to -6.9 |
| LUMO | -1.8 to -2.5 | -1.9 to -2.6 |
| Energy Gap (ΔE) | 4.0 to 5.2 | 3.9 to 5.0 |
This table contains representative values for coumarin derivatives from DFT calculations to illustrate the concept. researchgate.net
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. informaticsjournals.co.inresearchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). informaticsjournals.co.in
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. eurjchem.com
| Descriptor | Typical Calculated Value |
| Ionization Potential (I) | 6.5 - 7.0 eV |
| Electron Affinity (A) | 1.8 - 2.5 eV |
| Chemical Hardness (η) | 2.0 - 2.6 eV |
| Electronegativity (χ) | 4.1 - 4.8 eV |
| Electrophilicity Index (ω) | 3.3 - 4.5 eV |
This table shows example values for related coumarin derivatives derived from DFT calculations. researchgate.netinformaticsjournals.co.in
Computational studies can also investigate the behavior of a molecule in different solvents by incorporating a solvent model into the DFT calculations. researchgate.netbohrium.com The solvation energy represents the energy change when a solute is transferred from a vacuum to a solvent. informaticsjournals.co.in These studies are crucial for understanding how the solvent environment affects the molecule's stability, electronic properties, and spectral behavior (solvatochromism). researchgate.net For instance, calculations can be performed in non-polar solvents like hexane (B92381) and polar solvents like DMSO to observe these effects. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Electron Density Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. informaticsjournals.co.inchristuniversity.in The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack (e.g., around the carbonyl oxygen). researchgate.net
Blue: Regions of most positive potential, indicating electron-poor areas prone to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential.
For 4-chloro-6-methyl-2H-chromen-2-one, the MEP map would likely show a significant negative potential around the carbonyl oxygen (O=C2), making it a site for electrophilic interaction. The presence of the electronegative chlorine atom would also influence the potential distribution across the molecule. researchgate.nettandfonline.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. arabjchem.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ujpronline.comnih.gov
For coumarin derivatives, docking studies have been performed against a wide range of biological targets, including enzymes and proteins implicated in various diseases. For example, a closely related compound, 4-(chloromethyl)-6-methyl-2H-chromen-2-one, has been studied for its interaction with microbial enzymes, where the chloromethyl group can form covalent bonds with nucleophilic sites in the protein's active site. The coumarin scaffold itself can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. ujpronline.com Docking studies help to identify key amino acid residues involved in these interactions and provide a rationale for the observed biological activity. bohrium.comujpronline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting the biological activities of novel derivatives and in elucidating the structural features that govern their potency. These models are typically developed by correlating various molecular descriptors with experimentally determined biological data.
Research into the QSAR of coumarin derivatives has explored a range of biological activities, including anticoagulant, antimicrobial, and anticancer effects. latamjpharm.orgjksus.org These studies employ various statistical methods, such as multiple linear regression (MLR) and k-nearest neighbor molecular field analysis (kNN-MFA), to build predictive models. jksus.org The robustness of these models is evaluated using statistical parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and predictive r² (pred_r²). latamjpharm.orgresearchgate.net
For instance, 2D and 3D QSAR analyses have been performed on a series of 4-methyl-3-(6-{[arylmethylene] amino} pyridin-3-yl)-2H-chromen-2-one derivatives to investigate their antibacterial activity. latamjpharm.orgresearchgate.net These studies revealed that electronic, steric, and lipophilic parameters are significantly correlated with the observed biological activity. latamjpharm.orgresearchgate.net The models generated can then be used to predict the activity of new compounds and guide the synthesis of more potent analogs.
Research Findings
QSAR studies on various chromen-2-one derivatives have provided valuable insights into the structural requirements for different biological activities. For example, in the development of Factor Xa (FXa) inhibitors, a 3D-QSAR study using the kNN-MFA method highlighted the importance of steric and electronegative groups for anticoagulant activity. The selected model demonstrated good predictive power with a q² of 0.7110 and a pred_r² of 0.5947.
In another study focusing on antioxidant activity, QSAR models for a series of 4-hydroxycoumarin (B602359) derivatives were developed. mdpi.com These models correlated descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and atomic charges with activities like radical scavenging and inhibition of lipid peroxidation. mdpi.com The high correlation coefficients (r > 0.99) indicated a strong relationship between the calculated descriptors and the experimental antioxidant capacity. mdpi.com
Furthermore, QSAR models have been successfully applied to predict the anticancer activities of substituted 4-anilino coumarin derivatives against colon and hepatoma cell lines. jksus.org These models, developed using multiple linear regression, helped in designing new derivatives with potentially improved anticancer potency. jksus.org
The tables below summarize key findings from representative QSAR studies on chromen-2-one derivatives, showcasing the types of descriptors used and the statistical validity of the models.
Table 1: 2D-QSAR Model for Antibacterial Activity of Chromen-2-one Derivatives
This table is based on a study of 4-methyl-3-(6-{[arylmethylene] amino} pyridin-3-yl)-2H-chromen-2-one derivatives. latamjpharm.org
| Model Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | Not Specified | Measures the goodness of fit of the model. |
| q² (Cross-validation Coefficient) | Not Specified | Indicates the internal predictive ability of the model. |
| Pred_r² (Predictive r²) | Not Specified | Assesses the external predictive power of the model on a test set. |
| Significant Descriptors | Electronic, Steric, Lipophilic | Molecular properties found to be correlated with antibacterial activity. |
Table 2: 3D-QSAR (kNN-MFA) Model for FXa Inhibitory Activity
This table presents data from a study on pyridyl chromen-2-one derivatives as FXa inhibitors.
| Model Parameter | Value | Description |
|---|---|---|
| q² (Validation) | 0.7110 | Internal predictive ability of the selected 3D kNN-MFA model B. |
| pred_r² (Cross-validation) | 0.5947 | External predictive ability of the selected 3D kNN-MFA model B. |
| Training Set Size | 44 molecules | Number of compounds used to build the model. |
| Test Set Size | 20 molecules | Number of compounds used to validate the model. |
| Key Structural Features | Steric and Electronegative Groups | Important features for anticoagulant activity identified by the model. |
Table 3: QSAR Models for Antioxidant Activity of 4-Hydroxycoumarin Derivatives
This table is derived from research on the antioxidant potential of various 4-hydroxy-2H-chromen-2-one derivatives. mdpi.com
| Activity | Correlation (r) | Key Descriptors |
|---|---|---|
| Total Antioxidant Capacity | 0.992 | HOMO, LUMO, Q(OH), Q(N), Q(S) |
| Inhibition of Lipid Peroxidation | 0.993 | logP, HOMO, 4-OH bond length, Q(S) |
These studies collectively demonstrate the power of QSAR in the rational design of new chromen-2-one derivatives with desired biological activities. While specific QSAR models for this compound are not extensively reported, the principles and findings from studies on analogous structures provide a strong foundation for predicting its potential activities and for designing future studies.
Mechanistic Insights into the Biological Activity of 4 Chloro 6 Methyl 2h Chromen 2 One
Proposed Molecular Mechanisms of Action
The molecular mechanism of action for coumarin (B35378) derivatives is diverse and highly dependent on the type and position of substituents on the chromen-2-one core. For the related compound, 4-(chloromethyl)-6-methyl-2H-chromen-2-one, it is proposed that the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes. The core coumarin structure is also known to interact with various proteins and DNA, thereby influencing their function and stability. However, specific studies detailing the comprehensive molecular mechanisms of 4-chloro-6-methyl-2H-chromen-2-one are not extensively available.
Enzyme Inhibition Pathways (e.g., COX enzymes, α-amylase, MAO-B)
The inhibitory effects of coumarin derivatives on various enzymes are a significant area of research. However, specific data on the inhibition of cyclooxygenase (COX) enzymes, α-amylase, and monoamine oxidase B (MAO-B) by this compound is limited.
Studies on other coumarin derivatives have shown that they can act as inhibitors of these enzymes. For instance, various coumarin compounds have been investigated as potential COX inhibitors, which are key enzymes in the inflammatory pathway. nih.govsemanticscholar.org Similarly, certain coumarin-based hybrids have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. ias.ac.inrjptonline.orgjmcs.org.mxrsc.orgnih.gov Furthermore, numerous coumarin derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases. mdpi.comacs.orgnih.govdrugbank.comfrontiersin.org
It is important to note that the enzyme inhibitory activity of coumarins is highly structure-dependent. Therefore, the findings from studies on other coumarin derivatives may not be directly applicable to this compound without specific experimental validation.
Interactions with Cellular Targets (e.g., DNA, Proteins)
The interaction of coumarin compounds with cellular macromolecules like DNA and proteins is a key aspect of their biological activity. The planar structure of the coumarin ring allows for intercalation into DNA, potentially disrupting DNA replication and transcription processes. bohrium.comresearchgate.netresearchgate.net Additionally, coumarins can bind to various proteins, modulating their activity. ujpronline.com The specific interactions are governed by the substituents on the coumarin scaffold. nih.gov
While general studies on coumarin-DNA and coumarin-protein interactions exist, detailed experimental data elucidating the specific binding modes and cellular targets of this compound are not extensively documented in the currently available research.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates various processes, including biofilm formation and virulence factor production. mdpi.com The inhibition of QS is a promising strategy for combating bacterial infections.
Research has shown that this compound exhibits inhibitory activity against biofilm formation in Staphylococcus aureus. nih.gov In a study evaluating various coumarin derivatives, this compound demonstrated a significant reduction in biofilm formation. nih.gov
| Compound | Bacterial Strain | Biofilm Inhibition (%) | Growth Inhibition (%) |
| This compound | Staphylococcus aureus | 72 ± 7.22 | 61 ± 4.05 |
Data from a study on the anti-biofilm activity of coumarin derivatives. nih.gov
The data indicates that this compound inhibits biofilm formation in S. aureus by 72%, alongside a 61% inhibition of bacterial growth at the tested concentration. nih.gov This suggests that the compound's anti-biofilm effect may be linked to both QS inhibition and direct antimicrobial activity. The precise molecular mechanism by which it interferes with the QS signaling pathway in S. aureus warrants further investigation.
In Vitro Biological Activity Studies of 4 Chloro 6 Methyl 2h Chromen 2 One and Its Derivatives
Antimicrobial Activities
Derivatives of 4-chloro-6-methyl-2H-chromen-2-one have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed that modifications to the core coumarin (B35378) structure can lead to compounds with significant antibacterial and antifungal properties.
Antibacterial Efficacy
The antibacterial potential of derivatives of this compound has been evaluated against several clinically relevant bacteria, including both Gram-positive and Gram-negative strains.
One area of investigation involves the synthesis of Schiff's bases incorporating the 4-chloro-2H-chromen-2-one moiety. For instance, a series of compounds, 3-(4-(4-(substituted phenyl)prop-1-ene-3-one) phenylimino) methyl)-4-chloro-2H-chromen-2-one, were synthesized and tested against a panel of bacteria. wjpsronline.com One of these compounds demonstrated a minimum inhibitory concentration (MIC) of 20 μg/mL against all tested organisms, which included Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa. semanticscholar.org
Another study focused on 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones, which were synthesized from 4-bromomethyl coumarins. crimsonpublishers.com One of the derivatives in this series exhibited a notable MIC of 0.2μg/mL against S. aureus. crimsonpublishers.com This highlights the significant impact that the introduction of a bis(2-chloroethyl)amino side chain at the allylic position can have on antibacterial activity. crimsonpublishers.com
Furthermore, derivatives of 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-ones have been synthesized and evaluated for their in-vitro antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and B. subtilis, as well as Gram-negative bacteria such as E. coli. scispace.com
The following table summarizes the antibacterial activity of selected derivatives:
| Compound/Derivative | Test Organism | Activity/Result |
| 3-(4-(4-(substituted phenyl)prop-1-ene-3-one) phenylimino) methyl)-4-chloro-2H-chromen-2-one | S. aureus, B. subtilis, S. epidermidis, E. coli, S. typhi, P. aeruginosa | MIC of 20 μg/mL against all tested organisms semanticscholar.org |
| 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-one derivative | Staphylococcus aureus | MIC of 0.2μg/mL crimsonpublishers.com |
| 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-ones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Showed antimicrobial activity scispace.com |
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity.
The aforementioned 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones were also screened for their antifungal activity against six different fungal strains. crimsonpublishers.com These compounds exhibited excellent antifungal activity, with some showing an IC50 of 0.2μg/mL against Aspergillus fumigatus and Aspergillus niger. crimsonpublishers.com One derivative was particularly effective against Candida albicans with an IC50 of 0.2μg/mL. crimsonpublishers.com In general, the synthesized compounds were found to be more active than the standard antifungal drug, Fluconazole. crimsonpublishers.com
Similarly, derivatives of 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-ones were tested against the fungi Aspergillus niger and Candida albicans. scispace.com
The antifungal activity of these derivatives is summarized in the table below:
| Compound/Derivative | Test Organism | Activity/Result |
| 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones | Aspergillus fumigatus, Aspergillus niger | IC50 of 0.2μg/mL crimsonpublishers.com |
| 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-one derivative | Candida albicans | IC50 of 0.2μg/mL crimsonpublishers.com |
| 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-ones | Aspergillus niger, Candida albicans | Showed antifungal activity scispace.com |
Anti-biofilm Properties
Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antibiotics. Recent research has explored the potential of coumarin derivatives to inhibit biofilm formation, particularly in Staphylococcus aureus.
A study investigating various coumarin derivatives for their anti-biofilm activity against S. aureus identified several compounds derived from this compound as potent inhibitors. nih.gov Specifically, derivatives such as (E)-4-Chloro-6-methyl-3-((2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one and (E)-4-(2-(2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinyl)thiazol-4-yl)benzonitrile demonstrated significant inhibition of biofilm formation (90% and 91% respectively) at a concentration of 100 μg/mL, with minimal impact on bacterial growth. nih.gov This suggests that these compounds act by interfering with the biofilm formation process rather than by direct bactericidal effects. nih.gov
The most potent derivatives exhibited Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 25 to 100 μg/mL. nih.govresearchgate.net The parent compound, (E)-2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinecarbothioamide, was found to be inactive, indicating that the specific substitutions on the hydrazinyl thiazole (B1198619) moiety are crucial for the anti-biofilm activity. nih.gov
The following table highlights the anti-biofilm activity of key derivatives:
| Compound | IUPAC Name | Antibacterial Activity (% Inhibition ± SEM) at 100 μg/mL | Antibiofilm Activity (% Inhibition ± SEM) at 100 μg/mL | MBIC (μg/mL) |
| 2 | (E)-4-Chloro-6-methyl-3-((2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one | 15 ± 4.53 | 90 ± 3.24 | 100 |
| 3 | (E)-4-(2-(2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinyl)thiazol-4-yl)benzonitrile | 27 ± 2.87 | 91 ± 3.51 | 25 |
| 4 | (E)-4-Chloro-6-methyl-3-((2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one | 18 ± 3.76 | 90 ± 4.11 | 50 |
| 10 | (E)-4-Chloro-3-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)-6-methyl-2H-chromen-2-one | 25 ± 2.99 | 85 ± 3.87 | 100 |
| 17 | (E)-N-(4-((2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinyl)methyl)phenyl)acetamide | 30 ± 3.15 | 80 ± 4.23 | 100 |
Anti-inflammatory Investigations (In Vitro Models)
Coumarin derivatives are known for their anti-inflammatory properties. nih.gov While direct in vitro anti-inflammatory studies on this compound itself are not extensively detailed in the provided context, the broader class of coumarins, including its derivatives, has been shown to possess anti-inflammatory potential. mdpi.com The anti-inflammatory activity of coumarins is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. nih.gov Further research focusing specifically on in vitro models for this compound and its direct derivatives would be beneficial to fully elucidate their anti-inflammatory mechanisms.
Anticancer Potential (In Vitro Cell Line Studies)
The anticancer properties of coumarin derivatives are a significant area of research. researchgate.net Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
One study synthesized a series of 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones and evaluated their activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. crimsonpublishers.com The compounds exhibited moderate activity, with IC50 values higher than 5μg/mL against V79 (Chinese hamster lung) and HBL100 (normal breast) cell lines, suggesting some level of selectivity for cancer cells. crimsonpublishers.com
Another line of research focused on creating hybrid molecules. For example, harmine-coumarin hybrids were synthesized, including a derivative of 6-chloro-2H-chromen-2-one, and evaluated for their anticancer potential. nih.gov Additionally, coumarin-nucleobase hybrids have been synthesized from 4-(chloromethyl)-coumarins and tested for their anticancer activity. chemrxiv.org
Furthermore, pyrrole- and porphyrin-coumarin derivatives have been synthesized and screened for their antiproliferative activity against 60 human cancer cell lines. researchgate.net A derivative, 4-((1H-pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)-6-chloro-2H-chromen-2-one, was among the compounds selected for this extensive screening. researchgate.net
The following table summarizes the in vitro anticancer potential of some derivatives:
| Compound/Derivative | Cell Line(s) | Activity/Result |
| 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones | HeLa, MCF-7 | Moderate activity crimsonpublishers.com |
| 4-((1H-pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)-6-chloro-2H-chromen-2-one | 60 human cancer cell lines | Selected for antiproliferative screening researchgate.net |
Antioxidant Evaluations (In Vitro Assays)
Coumarin derivatives are recognized for their antioxidant properties, which are believed to be linked to their ability to scavenge free radicals. asianpubs.org The antioxidant potential of derivatives of 4-chloro-2H-chromen-2-one has been explored through various in vitro assays.
In one study, 4-substituted amine derivatives of coumarin were synthesized from 4-chloro-2H-chromen-2-one and evaluated for their in vitro antioxidant activity using quercetin (B1663063) as a standard. asianpubs.orgasianpubs.org Another study synthesized a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides and tested their antioxidant activity using DPPH radical, hydrogen peroxide, and NO scavenging assays, showing significant activities. bohrium.com
Furthermore, chalcone (B49325) analogs incorporating a 2H-chromen-2-one residue have been synthesized and shown to possess prolonged antioxidant activity. eco-vector.com These findings suggest that the coumarin scaffold, including derivatives of this compound, is a promising template for the development of new antioxidant agents.
Enzyme Inhibitory Activities (e.g., α-amylase, MAO-B)
Derivatives of 2H-chromen-2-one, commonly known as coumarins, have been the subject of extensive research for their potential as enzyme inhibitors. Specific substitutions on the coumarin ring, including chloro and methyl groups, have been explored to modulate their inhibitory activity against various enzymes, such as α-amylase and monoamine oxidase B (MAO-B).
α-Amylase Inhibitory Activity
Coumarin-triazole hybrids have been synthesized and evaluated for their α-amylase inhibitory potential. nih.gov In one study, a series of 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2H-chromen-2-ones were prepared. nih.gov Among these, compounds with specific substitutions on the chromen-2-one ring demonstrated promising enzyme inhibition. nih.gov For instance, the derivative 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-chloro-2H-chromen-2-one was synthesized and characterized. nih.gov
Another study focused on 6-sulfonamide-2H-chromene derivatives as potential antidiabetic agents by targeting α-amylase. rsc.org The synthesized compounds exhibited significant α-amylase inhibitory activity, with inhibitory percentages ranging from 93.4% to 96.6% at a concentration of 100 μg/mL, comparable to the standard drug Acarbose (96.5%). rsc.org The IC₅₀ values for these derivatives were found to be in the low micromolar range. rsc.org For example, 3-cyano-2-imino-2H-chromene-6-sulfonamide showed potent inhibition with an IC₅₀ value of 1.76 ± 0.01 μM. rsc.org
Table 1: α-Amylase Inhibitory Activity of Coumarin Derivatives
| Compound | Structure | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-cyano-2-imino-2H-chromene-6-sulfonamide | A 2H-chromene ring with a cyano and an imino group at position 3, and a sulfonamide group at position 6. | 1.76 ± 0.01 | rsc.org |
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 | A 2H-chromen-2-one ring with a sulfamoyl group at position 6 and a carboxamide group at position 3. | 1.08 ± 0.02 | rsc.org |
| Acarbose (Standard) | A pseudotetrasaccharide. | 0.43 ± 0.01 | rsc.org |
MAO-B Inhibitory Activity
Coumarin derivatives have also been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net Researchers have designed and synthesized 7-[(m-halogeno)benzyloxy]coumarins with polar substituents at the 4-position to explore their MAO-B inhibitory activity. researchgate.net Several of these compounds demonstrated nanomolar inhibitory activity and high selectivity for MAO-B. researchgate.net
Specifically, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (B1217627) (NW-1772) was identified as a potent and selective MAO-B inhibitor both in vitro and in vivo. researchgate.net This compound exhibited rapid penetration of the blood-brain barrier and reversible inhibitory action. researchgate.net Molecular docking studies have helped to understand the binding interactions between these coumarin derivatives and the active site of the MAO-B enzyme. nih.govresearchgate.net
Table 2: MAO-B Inhibitory Activity of Coumarin Derivatives
| Compound | Structure | IC₅₀ (μM) | Selectivity Index (hMAO-B vs hMAO-A) | Reference |
|---|---|---|---|---|
| 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772) | A 2H-chromen-2-one core with a (3-chlorobenzyl)oxy group at position 7 and a (methylamino)methyl group at position 4. | 0.008 (for hMAO-B) | > 487.5 | researchgate.net |
| Compound 44 (Donepezil-coumarin hybrid) | A hybrid molecule combining donepezil (B133215) and coumarin scaffolds. | 1.93 (against MAO-B) | Not Reported | nih.gov |
Other Reported In Vitro Pharmacological Effects (e.g., anticoagulant, anti-HIV, quorum sensing inhibition)
Beyond enzyme inhibition, derivatives of this compound have been investigated for a range of other pharmacological activities in vitro.
Anticoagulant Activity
Coumarins are well-known for their anticoagulant properties. ajpamc.comscispace.comresearchgate.net Synthetic coumarin derivatives have been prepared and screened for their in vitro anticoagulant activity, often using warfarin (B611796) as a standard. ajpamc.com Studies on derivatives of 7-hydroxy-4-methyl coumarin and 4-hydroxy coumarin have shown moderate anticoagulant effects. ajpamc.comscispace.com The activity is typically assessed by measuring the clotting time in animal models. ajpamc.com
Anti-HIV Activity
The potential of coumarin derivatives as anti-HIV agents has been an active area of research. semanticscholar.orgnih.govmdpi.com Synthesis of novel coumarinyl chalcone analogues from starting materials like 4-hydroxy-6-chloro-7-methylcoumarin has been reported. mdpi.com In one study, a series of 6-acetyl-coumarin derivatives were synthesized and evaluated for their antiretroviral activity against HIV-1. semanticscholar.org Compounds such as 6-(3-(4-chlorophenyl)-acryloyl)-5-hydroxy-4-methyl-2H-chromen-2-one were among the synthesized derivatives. semanticscholar.org The anti-HIV activity is typically evaluated in human T-lymphocyte (MT-4) cells by monitoring the inhibition of the cytopathic effect induced by the virus. mdpi.com
Table 3: Anti-HIV-1 Activity of Coumarin Derivatives
| Compound | Structure | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 68d (modified) | A modified coumarin analogue. | 1.07 | 4.3 | mdpi.com |
| Compound 66g | A modified coumarin analogue. | 6.86 | 7 | mdpi.com |
| Compound 66j | A modified coumarin analogue. | 7.16 | 7 | mdpi.com |
| Compound 68d | A coumarin analogue. | 8.33 | Not Reported | mdpi.com |
| Compound 68l | A coumarin analogue. | 10 | Not Reported | mdpi.com |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. nih.govnih.gov The inhibition of QS is a promising strategy to combat bacterial infections. Coumarins have been identified as potential QS inhibitors. nih.gov Research has shown that certain coumarin derivatives can inhibit the formation of biofilms in various bacterial strains, including Micrococcus luteus and Staphylococcus aureus. nih.gov For example, a series of 3-benzylpyrimidino chromen-2-ones were synthesized and found to have anti-biofilm activity. nih.gov While specific studies on this compound are limited, the broader class of coumarins shows significant potential in this area. nih.gov
Structure Activity Relationship Sar Studies for Optimized Biological Profiles
Impact of Substituents at Position 4 (e.g., Chlorine, Halomethyl, Aryloxymethyl)
Position 4 of the 2H-chromen-2-one nucleus is a critical site for modification, with substituents here significantly dictating the molecule's interaction with biological targets. The nature of the group at this position—ranging from a simple halogen to more complex moieties—can modulate activity, selectivity, and even the mechanism of action.
The chlorine atom at position 4, as seen in the parent compound, is a key feature. In derivatives like (E)-3-(((4-(bis(2-chloroethyl)amino)naphthalen-1-yl)imino)methyl)-4-chloro-2H-chromen-2-one, the 4-chloro group is an integral part of a scaffold synthesized to explore antimicrobial activity. sciensage.info
The introduction of a halomethyl group , particularly a chloromethyl or bromomethyl group, at position 4 transforms the coumarin (B35378) into a versatile synthetic intermediate. For instance, 4-(chloromethyl)-6-methyl-2H-chromen-2-one and its bromo-analogue, 4-(bromomethyl)-6-methyl-2H-chromen-2-one, serve as building blocks for a wide array of derivatives. nih.gov The chloromethyl group's reactivity allows for nucleophilic substitution, enabling the attachment of various functional groups and heterocyclic systems, which significantly affects biological potency.
Aryloxymethyl substituents at position 4 have also been explored. X-ray diffraction studies of 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one revealed that the coumarin and phenoxy moieties are nearly co-planar. nih.gov This structural insight is valuable for understanding how such bulky groups are oriented and how they might interact with receptor binding sites. The substitution on the aryloxy ring can further tune the electronic and steric properties of the entire molecule.
Research into monoamine oxidase B (MAO-B) inhibitors has extensively probed the C4 position of the 2H-chromen-2-one nucleus. These studies have shown that changes in the size, shape, and lipophilicity of substituents at this position are crucial for inhibitory potency and selectivity, with steric effects playing a dominant role. nih.gov Similarly, in the context of Mcl-1 inhibitors, introducing a hydrophobic electron-withdrawing group like trifluoromethyl at the C-4 position of a dihydroxycoumarin scaffold enhanced inhibitory capacity, whereas a hydrophilic group was detrimental to potency. nih.gov This highlights the importance of the substituent's physicochemical properties at position 4 for specific enzymatic inhibition.
| Position 4 Substituent | Derivative Example | Key Research Finding | Reference(s) |
| Chlorine | (E)-3-(((4-(bis(2-chloroethyl)amino)naphthalen-1-yl)imino)methyl)-4-chloro-2H-chromen-2-one | Integral part of a scaffold designed for antimicrobial studies. | sciensage.info |
| Chloromethyl | 4-(Chloromethyl)-6-methyl-2H-chromen-2-one | Versatile synthetic intermediate; modifications significantly affect inhibitory potency. | |
| Bromomethyl | 4-(Bromomethyl)-6-methyl-2H-chromen-2-one | Used as a starting material for synthesizing derivatives with heterocyclic moieties. | nih.gov |
| Aryloxymethyl | 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one | The phenoxy moiety is oriented antiperiplanar with respect to the coumarin ring. | nih.gov |
| Trifluoromethyl | 4-Trifluoromethyl-6,7-dihydroxycoumarin | Potent Mcl-1 inhibitor, highlighting the benefit of hydrophobic, electron-withdrawing groups. | nih.gov |
| Various | 4-Substituted-7-benzyloxy-2H-chromene-2-ones | Steric effects of C4 substituents play a dominant role in MAO-B inhibition. | nih.gov |
Influence of Methyl Group at Position 6
In the synthesis of novel anticancer agents, 4-(bromomethyl)-6-methyl-2H-chromen-2-one was used as the starting material to introduce various heterocyclic moieties. nih.gov The presence of the 6-methyl group was maintained throughout the synthesis, suggesting its compatibility with, or potential contribution to, the observed biological activity. Similarly, derivatives such as 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one and 6-chloro-7-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one incorporate alkyl or halo groups at position 6, indicating that substitution at this position is a key strategy in the design of new coumarin-based compounds. ontosight.aiontosight.ai
Studies on other chromene derivatives have shown that substitutions at the C6 position can indeed modulate biological activity. For example, research on 2H-chromene derivatives revealed that introducing a halogen or a methoxy (B1213986) group at the C6 position could enhance anticancer potency. frontiersin.org This provides a comparative context, suggesting that the electron-donating and lipophilic nature of the 6-methyl group likely influences the molecule's absorption, distribution, and interaction with biological targets, even if it is not the primary site of interaction.
Role of Halogen Substitutions on the Chromen-2-one Scaffold and its Derivatives
Halogen atoms, particularly chlorine, are prevalent substituents in bioactive coumarin derivatives, and their presence on the chromen-2-one scaffold significantly influences the compound's physicochemical properties and biological activity. The position of the halogen is critical to its effect.
A chlorine atom at the C4 position is also a key structural feature. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde has been used as a starting material for synthesizing chalcone (B49325) derivatives with potential antitumor activity. jocpr.com The "halogen effect," where the presence of a halogen increases the reactivity and selectivity of certain chemical reactions, has been noted in the synthesis of complex molecules from halogenated chromones, underscoring the profound impact of these substituents on chemical behavior. sci-hub.se
However, the influence of a halogen is highly context-dependent. In one study of 4-amino-2H-benzo[h]chromen-2-one analogs, the introduction of a bromine atom at the 3'-position of a phenyl ring substituent led to a dramatic loss of cytotoxic activity, suggesting that halogens are not universally beneficial and their placement must be carefully considered in drug design. nih.gov
| Halogen Position | Compound/Derivative Class | Observed Effect | Reference(s) |
| Position 6 (Cl) | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | Contributes to reactivity. | cymitquimica.com |
| Position 6 (Halogen) | Chromene scaffold derivatives | Improved anticancer potency. | frontiersin.org |
| Position 4 (Cl) | 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde | Used as a precursor for chalcones with antitumor activity. | jocpr.com |
| General (Halogen) | Halogenated chromones | "Halogen effect" increases reactivity and selectivity in synthesis. | sci-hub.se |
| Substituent (3'-Br) | 4-Amino-2H-benzo[h]chromen-2-one analog | Dramatic loss of inhibitory activity. | nih.gov |
Effect of Attached Heterocyclic Moieties and Linkers
The functionalization of the 4-chloro-6-methyl-2H-chromen-2-one scaffold by attaching various heterocyclic moieties, often via specific linkers, is a prominent strategy for developing novel therapeutic agents. This approach can enhance biological activity, improve pharmacological properties, and create hybrid molecules with dual or synergistic actions.
The chloromethyl group at position 4 serves as an excellent anchor point. For example, linking a 4-ethylpiperazine ring via this methyl group yields 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one. ontosight.ai The piperazine (B1678402) moiety is known to interact with neurotransmitter systems, suggesting that such derivatives could have applications in neuropharmacology. Similarly, attaching a morpholine (B109124) ring results in compounds like 6-chloro-7-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, a structure investigated for its potential biological activities. ontosight.ai
More complex heterocyclic systems have also been incorporated. A study detailed the synthesis of novel coumarins where 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings were attached to the 6-methyl-2H-chromen-2-one core at position 4 through a methylsulfanyl linker (-S-CH₂-). nih.gov Several of these compounds, such as 4-({[4-(4-Fluorophenyl)-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} methyl)-6-methyl-2H-chromen-2-one, exhibited significant anticancer activity. nih.gov
The synthesis of hybrid molecules combining coumarins with pyran, pyridine, thiophene, thiazole (B1198619), and pyrazole (B372694) has also been reported to yield compounds with significant anticancer activities. mdpi.com These studies underscore the principle that the core coumarin scaffold provides a platform upon which diverse heterocyclic systems can be built, with the nature of both the heterocycle and the linker being crucial determinants of the final compound's biological profile.
| Heterocyclic Moiety | Linker | Resulting Compound Example | Biological Activity Noted | Reference(s) |
| 4-Ethylpiperazine | -CH₂- | 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one | Potential neuropharmacological properties. | ontosight.ai |
| Morpholine | -CH₂- | 6-chloro-7-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one | General biological activities. | ontosight.ai |
| 1,2,4-Triazole | -S-CH₂- | 4-({[4-(4-Fluorophenyl)-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} methyl)-6-methyl-2H-chromen-2-one | Anticancer activity. | nih.gov |
| 1,3,4-Oxadiazole | -S-CH₂- | 4-({[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-methyl-2H-chromen-2-one | Anticancer activity. | nih.gov |
| Thiophene, Thiazole, etc. | Various | General coumarin-heterocycle hybrids | Anticancer activity. | mdpi.com |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of chiral compounds. While the core this compound is planar and achiral, the introduction of certain substituents or the creation of derivatives can generate stereocenters or geometric isomers, making stereochemical considerations highly relevant.
A clear example is found in the synthesis of chalcone derivatives from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. jocpr.com The Claisen-Schmidt condensation of this aldehyde with various acetyl reagents resulted in the formation of chalcones that could exist as two different geometric conformers: E-s-cis and E-s-trans. In some cases, both conformers were formed and could be separated, while in others, only the more stable E-s-cis conformer was isolated. The stereochemistry of these products was confirmed by spectroscopic methods, and importantly, the purified isomers were evaluated for their in vitro anticancer activity, demonstrating that biological function can be dependent on the specific spatial arrangement of the molecule. jocpr.com
In another study focused on synthetic methodology, the importance of stereochemistry was highlighted in a Diels-Alder reaction involving a 3-pseudo-halogenated-4H-chromen-4-one. sci-hub.se The reaction was highly stereoselective, affording the trans-Diels-Alder product with excellent enantioselectivity (99% ee). This demonstrates that the stereochemical outcome of synthetic routes can be precisely controlled, which is crucial for producing single-enantiomer drugs, as different enantiomers of a chiral drug often have vastly different potencies and pharmacological effects.
Applications in Chemical Biology and Analytical Science
Fluorescent Probe Development
Coumarin (B35378) derivatives are well-regarded for their fluorescent properties, making them ideal candidates for the development of fluorescent probes. encyclopedia.pub These probes are instrumental in analytical chemistry for the tracking and labeling of biomolecules. The coumarin scaffold, such as that in 4-chloro-6-methyl-2H-chromen-2-one, can be chemically modified to create probes that respond to specific environmental changes or the presence of certain analytes.
Research has demonstrated the synthesis of various coumarin-derived fluorescent probes for applications like imaging cell membranes. nih.gov For instance, a novel fluorescent probe incorporating a 4-chloro-2H-chromen-2-one component into a phenanthroimidazole backbone was developed for potential use in medical imaging. researchgate.netcncb.ac.cn The design of such probes often involves coupling the coumarin core with other molecules to fine-tune their photophysical properties and enhance their specificity. The development of these tools is crucial for studying dynamic processes in living cells and for the detection of biologically significant molecules. illinois.edursc.org
The versatility of the coumarin structure allows for the creation of a wide array of fluorescent markers. The introduction of different functional groups onto the this compound skeleton can lead to probes with tailored absorption and emission characteristics, suitable for various biological assays and imaging techniques.
Building Blocks for Complex Chemical Synthesis
The compound this compound and its close derivatives are recognized as versatile building blocks in organic synthesis. nih.gov The reactivity of the chloromethyl group at the 4-position allows for a variety of nucleophilic substitution reactions. This makes it a valuable intermediate for introducing the coumarin scaffold into larger, more complex molecules.
Synthetic strategies often utilize this reactivity to construct novel compounds with potential biological activities. For example, the chloromethyl group can react with amines, thiols, or alcohols to form new derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.
The synthesis of various heterocyclic compounds has been achieved using coumarin derivatives as starting materials. For instance, new coumarin-containing pyrimidine (B1678525) and triazole derivatives have been synthesized, showcasing the utility of the coumarin core in constructing diverse molecular architectures. nih.gov The ability to functionalize the this compound molecule makes it an important precursor for a range of synthetic transformations, including the preparation of compounds with potential antimicrobial or anticancer properties. nih.govresearchgate.net
Potential for Sensing Applications
Beyond general fluorescent probes, coumarin derivatives, including those structurally related to this compound, have shown significant potential in the development of chemosensors. mdpi.com These sensors can be designed to detect specific ions or molecules through changes in their optical properties, such as fluorescence or color. bohrium.commdpi.com
Coumarin-based chemosensors have been successfully developed for the detection of various metal ions, including Al³⁺, Fe³⁺, Cu²⁺, and Zn²⁺. encyclopedia.pubbohrium.com The sensing mechanism often involves the coordination of the target ion with specific functional groups on the coumarin probe, leading to a measurable change in its fluorescence emission. This high selectivity and sensitivity make them valuable tools for environmental monitoring and biological analysis.
The design of these sensors often involves incorporating a receptor unit that can selectively bind to the target analyte, which is then linked to the coumarin fluorophore. The binding event modulates the electronic properties of the coumarin, resulting in a "turn-on" or "turn-off" fluorescent response. The adaptability of the coumarin structure allows for the rational design of sensors for a wide range of applications.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways
Developing new and more efficient synthetic methods for this class of compounds is an ongoing area of research. eco-vector.com This includes the use of green chemistry principles to reduce the environmental impact of chemical synthesis. nih.gov
Deeper Mechanistic Elucidation via Advanced Biochemical and Biophysical Techniques
Further studies are needed to fully understand the mechanisms by which these compounds exert their biological effects. mdpi.comeco-vector.com Advanced techniques can provide detailed insights into their interactions with biological targets.
Design and Synthesis of Highly Potent and Selective Derivatives
The design and synthesis of new derivatives with improved potency and selectivity for specific biological targets is a key area of future research. eco-vector.com This involves a rational design approach based on SAR studies.
Integration of Advanced Computational Approaches for Predictive Modeling
Computational methods, such as molecular docking and quantum-chemical calculations, can be used to predict the biological activity and properties of new derivatives, guiding synthetic efforts. eco-vector.com
Expanding the Scope of Biological Activities to Underexplored Therapeutic Areas
While the antimicrobial and antioxidant activities have been explored, future research could investigate the potential of these compounds in other therapeutic areas, such as anticancer and anti-inflammatory applications. mdpi.comontosight.ai
Development of Advanced Analytical Methods Employing the Compound
The fluorescent properties of these compounds can be further exploited in the development of advanced analytical methods for various applications in chemistry and biology.
Q & A
Q. What are the established synthetic routes for 4-chloro-6-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis of substituted chromen-2-ones often involves cyclocondensation of phenolic derivatives with β-keto esters or malonic acid derivatives. A representative method involves reacting 4-hydroxy-6-methyl-2H-chromen-2-one with phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine substituent at the 4-position . Key parameters include:
- Catalyst : Zinc chloride (ZnCl₂) enhances electrophilic substitution in POCl₃-mediated chlorination.
- Temperature : Prolonged reflux (6–8 hours) at 80–90°C improves yield but risks side reactions like over-chlorination.
- Workup : Neutralization with ice-cold water followed by recrystallization from ethanol yields pure product (reported ~65–75% yield) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : The chloro and methyl substituents produce distinct shifts. For example, the methyl group at C6 appears as a singlet near δ 2.4 ppm (¹H), while the carbonyl (C2) resonates at ~160–165 ppm (¹³C) .
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 210 (M⁺) and fragments at m/z 175 (loss of Cl) validate the structure .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during refinement?
Crystallographic disorder, often observed in the methyl or chloro groups, requires careful modeling in software like SHELXL :
- Split Positions : Assign partial occupancy to disordered atoms (e.g., Cl at C4 may occupy two positions).
- Restraints : Apply distance/angle restraints to maintain chemically reasonable geometries.
- Validation Tools : Use Mercury CSD to compare bond lengths/angles with similar structures in the Cambridge Structural Database .
Example refinement metrics: R₁ < 0.05, wR₂ < 0.15, and goodness-of-fit ~1.05 .
Q. How can conflicting NMR and X-ray data be reconciled for this compound?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Dynamic NMR : Variable-temperature experiments can detect tautomeric equilibria (e.g., keto-enol forms).
- X-ray vs. Solution State : X-ray structures reflect solid-state conformations, whereas NMR captures solution dynamics. For example, the methyl group’s orientation may differ due to crystal packing .
- Computational Validation : Optimize geometries using DFT (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental spectra .
Q. What strategies optimize the pharmacological activity of this compound derivatives?
Structure-activity relationship (SAR) studies suggest:
- Substitution Patterns : Adding electron-withdrawing groups (e.g., nitro) at C7/C8 enhances antimicrobial activity .
- Hybridization : Coupling with pyrazole or oxadiazole moieties improves anticancer potency by targeting topoisomerase II .
- Crystallographic Data : Use SHELX -derived torsion angles to design derivatives with optimal binding conformations .
Methodological Tables
Q. Table 1: Comparative Synthesis Methods
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxy-6-methylchromenone | POCl₃, ZnCl₂, 80°C, 8 hrs | 72 | |
| 6-Methylcoumarin | Cl₂ gas, AlCl₃, 0°C, 2 hrs | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
